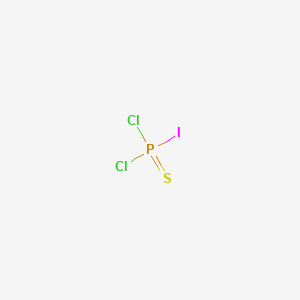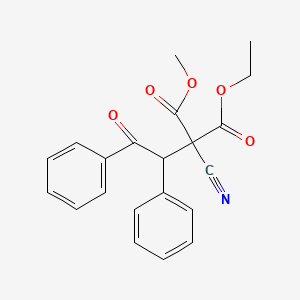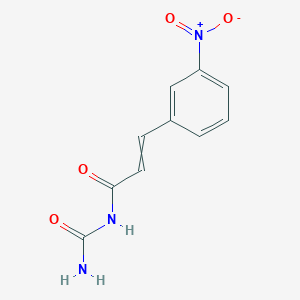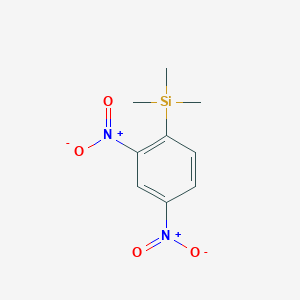
(2,4-Dinitrophenyl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dinitrophenyl)(trimethyl)silane is an organosilicon compound that features a phenyl ring substituted with two nitro groups at the 2 and 4 positions, and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)(trimethyl)silane typically involves the reaction of 2,4-dinitrophenyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2,4-Dinitrophenyl chloride+Trimethylsilyl chlorideBasethis compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2,4-Dinitrophenyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) can be used with hydrogen gas.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the trimethylsilyl group.
Major Products Formed
Amino Derivatives: Reduction of the nitro groups yields amino derivatives.
Phenol Derivatives: Hydrolysis of the trimethylsilyl group yields phenol derivatives.
科学研究应用
Chemistry
(2,4-Dinitrophenyl)(trimethyl)silane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine
In biological research, derivatives of this compound are used as probes to study enzyme activities and protein interactions. The compound’s ability to form stable complexes with biomolecules makes it valuable in biochemical assays.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.
作用机制
The mechanism of action of (2,4-Dinitrophenyl)(trimethyl)silane involves its ability to interact with various molecular targets through its functional groups. The nitro groups can participate in electron transfer reactions, while the trimethylsilyl group can undergo hydrolysis to release reactive intermediates. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
Trimethylsilyl Chloride: Used as a silylating agent in organic synthesis.
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler.
Uniqueness
(2,4-Dinitrophenyl)(trimethyl)silane is unique due to the combination of the nitro-substituted phenyl ring and the trimethylsilyl group. This combination imparts distinct chemical reactivity and stability, making it a versatile reagent in various applications.
属性
CAS 编号 |
62967-91-3 |
|---|---|
分子式 |
C9H12N2O4Si |
分子量 |
240.29 g/mol |
IUPAC 名称 |
(2,4-dinitrophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12N2O4Si/c1-16(2,3)9-5-4-7(10(12)13)6-8(9)11(14)15/h4-6H,1-3H3 |
InChI 键 |
SFFBOXJZKYEXLO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


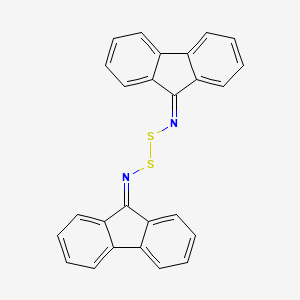
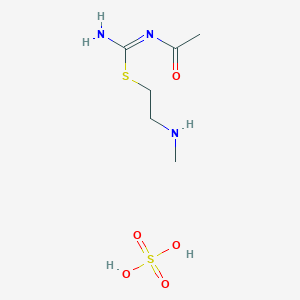

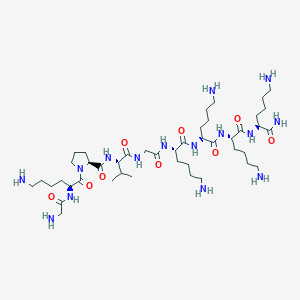

![4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B14510043.png)
![1-[(Triphenylstannyl)methyl]cyclohexan-1-ol](/img/structure/B14510049.png)
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)
